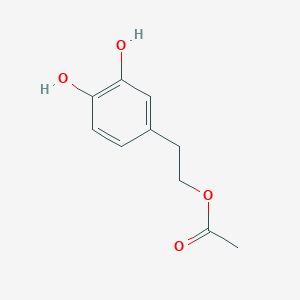

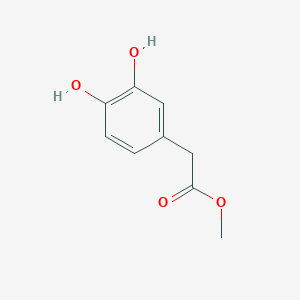

Methyl 3,4-dihydroxyphenylacetate

Descripción general

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

El 3,4-dihidroxiphenilacetato de metilo se puede sintetizar mediante la esterificación del ácido 3,4-dihidroxiphenilacético con metanol en presencia de un catalizador como el ácido sulfúrico . La reacción generalmente implica reflujo de los reactivos durante varias horas para lograr el producto deseado.

Métodos de Producción Industrial

Los métodos de producción industrial para el 3,4-dihidroxiphenilacetato de metilo no están bien documentados en la literatura. el enfoque general implicaría procesos de esterificación a gran escala, similares a la síntesis de laboratorio, pero optimizados para mayores rendimientos y pureza.

Análisis De Reacciones Químicas

Tipos de Reacciones

El 3,4-dihidroxiphenilacetato de metilo experimenta varias reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar para formar quinonas.

Reducción: Las reacciones de reducción pueden convertir el compuesto en sus alcoholes correspondientes.

Sustitución: Los grupos hidroxilo en el anillo aromático pueden sufrir reacciones de sustitución con varios electrófilos.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y peróxido de hidrógeno (H2O2).

Reducción: Los agentes reductores como el borohidruro de sodio (NaBH4) se utilizan comúnmente.

Sustitución: Las reacciones de sustitución electrófila a menudo utilizan reactivos como el bromo (Br2) o el ácido nítrico (HNO3).

Principales Productos Formados

Oxidación: Quinonas

Reducción: Alcoholes

Sustitución: Derivados halogenados o nitrados

Aplicaciones Científicas De Investigación

El 3,4-dihidroxiphenilacetato de metilo tiene varias aplicaciones de investigación científica:

Química: Se utiliza como precursor en la síntesis de moléculas orgánicas más complejas.

Biología: Se estudia por sus propiedades antioxidantes, que ayudan a eliminar los radicales libres.

Medicina: Se investiga por sus actividades antivirales, particularmente contra el enterovirus 71 (EV71).

Industria: Posibles aplicaciones en la formulación de aditivos antioxidantes para alimentos y cosméticos.

Mecanismo De Acción

El 3,4-dihidroxiphenilacetato de metilo ejerce sus efectos principalmente a través de su actividad antioxidante. Elimina los radicales libres, evitando así el daño oxidativo a las células . El compuesto también inhibe la replicación del enterovirus 71 al interferir con el proceso de replicación viral en las células de rabdomiosarcoma .

Comparación Con Compuestos Similares

Compuestos Similares

- Éster metílico del ácido catecol-4-acético

- Éster metílico del ácido 3,4-dihidroxiphenilacético

- Éster metílico del ácido homoprotocatéchico

- Éster metílico del ácido pirocatecul-4-acético

Singularidad

El 3,4-dihidroxiphenilacetato de metilo es único debido a sus propiedades antioxidantes y antivirales duales. Mientras que otros compuestos similares pueden exhibir una de estas actividades, la combinación de ambas hace que el 3,4-dihidroxiphenilacetato de metilo sea particularmente valioso en la investigación y en posibles aplicaciones terapéuticas .

Propiedades

IUPAC Name |

methyl 2-(3,4-dihydroxyphenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O4/c1-13-9(12)5-6-2-3-7(10)8(11)4-6/h2-4,10-11H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGFILLIGHGZLHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=CC(=C(C=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70451666 | |

| Record name | Methyl 3,4-dihydroxyphenylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70451666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25379-88-8 | |

| Record name | Methyl 3,4-dihydroxyphenylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70451666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 3,4-Dihydroxyphenylacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

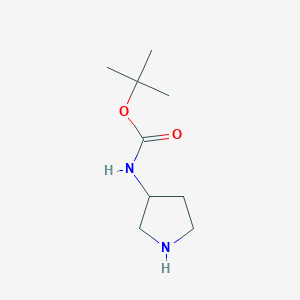

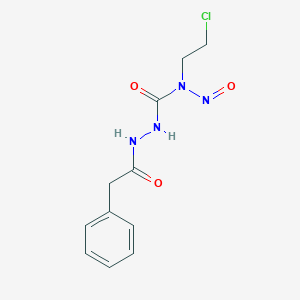

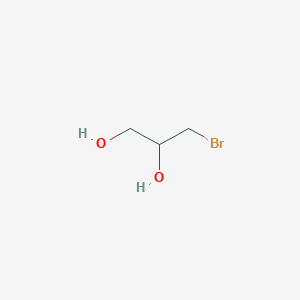

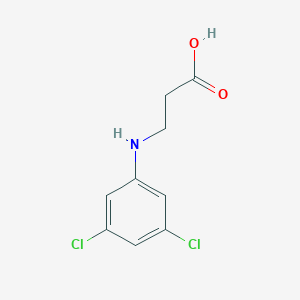

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the natural occurrence of methyl 3,4-dihydroxyphenylacetate?

A: this compound is found as a key component in the defensive secretions of certain diving beetle species, specifically within the Laccophilinae subfamily. [] This compound is particularly significant as it suggests a potential phylogenetic link within the Dytiscidae family, as it is commonly found across various subfamilies.

Q2: Can you describe a novel synthetic method for this compound?

A: A novel synthetic route for this compound leverages the Bouveault-Blanc reduction. [] This method begins with the synthesis of 3,4-dihydroxyphenylacetic acid from 3,4-dimethoxyphenylacetic acid. Subsequently, 3,4-dihydroxyphenylacetic acid reacts with thionyl chloride (SOCl2) in methanol to yield this compound. This approach offers a new perspective on synthesizing this compound.

Q3: Has this compound been isolated from any plant sources?

A: Research has identified this compound within the roots of Datura metel. [] This finding, alongside other compounds isolated from the plant, suggests potential anti-inflammatory properties associated with this compound. Further investigation is needed to understand its specific mechanisms of action in this context.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3R,5S,8R,9R,10S,13S,14S,17S)-3-hydroxy-13-methyl-1,2,3,4,5,6,7,8,9,10,11,12,14,15,16,17-hexadecahydrocyclopenta[a]phenanthrene-17-carbonitrile](/img/structure/B131879.png)

![5-Chloro-2-[(3,4,4-trifluoro-3-butenyl)sulfinyl]thiazole](/img/structure/B131888.png)

![2',7-Bis-O-{[(2,2,2,-Trichloroethyl)oxy]carbonyl Paclitaxel](/img/structure/B131897.png)

![(1'R,5'S,9'S,10'S,13'R)-5'-Methylspiro[1,3-dioxolane-2,15'-18-oxapentacyclo[11.4.1.01,13.02,10.05,9]octadec-2-ene]-6'-one](/img/structure/B131906.png)